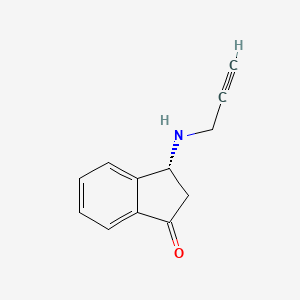
SLF Exclusive
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
SLFは、さまざまな有機分子のカップリングを含む一連の化学反応によって合成されます。合成経路には、通常、カルボン酸とアルコール基の間のエステル結合の形成が含まれます。 反応条件では、エステル化プロセスを促進するために、ジシクロヘキシルカルボジイミド(DCC)や4-ジメチルアミノピリジン(DMAP)などのカップリング試薬を使用することがよくあります .
工業生産方法
SLFの工業生産には、自動化学反応器を使用した大規模合成が含まれます。このプロセスは、温度、圧力、pHなどの反応条件を厳密に管理して、高い収率と純度が得られるように最適化されています。 最終生成物は、カラムクロマトグラフィーや再結晶などの技術を使用して精製され、研究や産業用途に適していることが保証されます .
化学反応の分析
反応の種類
SLFは、次のようなさまざまな化学反応を起こします。
酸化: SLFは、異なる誘導体に変換され、これらは異なる生物活性を持つ可能性があります。
還元: 還元反応はSLFの官能基を修飾し、FKBPへの結合親和性を変化させる可能性があります。
置換: SLFは、ある官能基が別の官能基に置き換わる置換反応に関与することができ、その化学的性質と生物学的活性を変化させる可能性があります.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、SLFの酸化によってカルボン酸やケトンが生成される場合があり、還元によってアルコールやアミンが生成される場合があります .
科学研究への応用
SLFは、次のような幅広い科学研究への応用があります。
化学: 標的タンパク質分解のためのPROTACの合成に使用されます。
生物学: タンパク質-タンパク質相互作用と細胞シグナル伝達経路の研究に使用されます。
医学: がんや神経変性疾患などの疾患に対する新しい治療薬の開発における可能性について調査されています。
科学的研究の応用
SLF has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical processes
作用機序
SLFは、さまざまな細胞プロセスに関与しているFK506結合タンパク質(FKBP)に結合することで効果を発揮します。SLFのFKBPへの結合により、カルシニューリンなどの特定の酵素の活性を阻害する複合体が形成されます。 この阻害は細胞シグナル伝達経路を混乱させ、細胞機能と行動の変化につながります .
類似化合物の比較
SLFは、FKBPに高い親和性と特異性で結合するという点でユニークです。類似の化合物には、次のものがあります。
FK506: FKBPに結合する天然物ですが、異なる生物活性を持っています。
ラパマイシン: 細胞プロセスに異なる影響を与える別のFKBP結合化合物です。
類似化合物との比較
SLF is unique in its ability to bind to FKBP with high affinity and specificity. Similar compounds include:
FK506: A natural product that also binds to FKBP but has different biological activities.
Rapamycin: Another FKBP-binding compound with distinct effects on cellular processes.
Cyclosporin A: Binds to cyclophilin, a protein similar to FKBP, and has immunosuppressive properties
SLF stands out due to its synthetic nature and versatility in research applications, particularly in the development of PROTACs .
特性
IUPAC Name |
[(1R)-1-(3-aminophenyl)-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O6/c1-6-30(2,3)27(33)28(34)32-17-8-7-12-23(32)29(35)38-24(21-10-9-11-22(31)19-21)15-13-20-14-16-25(36-4)26(18-20)37-5/h9-11,14,16,18-19,23-24H,6-8,12-13,15,17,31H2,1-5H3/t23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSDBBDZNDWCN-BJKOFHAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is SLF and what is its biological function?
A: SLF, or Sibling Lethal Factor, is a toxic protein secreted by the bacterium Paenibacillus dendritiformis []. Its primary function is to reduce competition for resources by killing neighboring sibling colonies of the same bacterial species [].
Q2: How does SLF exert its toxic effect on target cells?
A2: The precise mechanism of SLF-mediated cell death is not fully elucidated in the provided research. Further investigation is required to understand the specific interactions between SLF and cellular components leading to toxicity.
A: The research primarily focuses on SLF's impact on Paenibacillus dendritiformis sibling colonies []. Further research is needed to determine its effects on other bacterial species.
Q3: How does Paenibacillus dendritiformis survive in the presence of SLF?
A: Interestingly, Paenibacillus dendritiformis exhibits a fascinating survival strategy. Sub-lethal concentrations of SLF trigger a phenotypic switch in a subpopulation of the bacteria. They transition from motile, rod-shaped cells to non-motile, Slf-resistant, vegetative cocci []. This phenotypic plasticity allows a segment of the population to survive the toxic effects of SLF.
Q4: Can the phenotypic switch from rods to cocci be reversed in Paenibacillus dendritiformis?
A: Yes, the phenotypic switch is reversible []. When environmental conditions become more favorable and crowding is reduced, the cocci can revert back to the motile rod form, allowing the bacterial population to spread and re-establish itself [].
Q5: What triggers the reversion from the cocci form back to the rod form in Paenibacillus dendritiformis?
A: The research indicates that the cocci secrete a signaling molecule when conditions are conducive to rod growth. This signaling molecule likely induces the switch back to the motile rod phenotype [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)

![1,3-Bis[(1-Methylethyl)aMino]-2-propanol Dihydrochloride](/img/structure/B568992.png)











